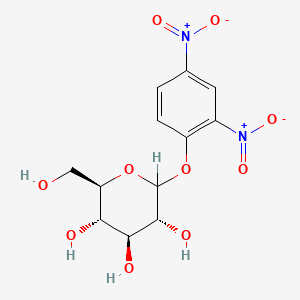

2',4'-Dinitrophenylglucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2’,4’-Dinitrophenylglucopyranoside (DNPG) is a compound used primarily for research purposes . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of DNPG can be achieved by the reaction of glucose and 2,4-dinitrophenylhydrazine in the presence of acetic acid. The product is then purified by recrystallization.Molecular Structure Analysis

The molecular formula of DNPG is C12H14N2O10, and its molecular weight is 346.25 g/mol . The structure of DNPG can be confirmed by NMR spectroscopy and X-ray crystallography.Chemical Reactions Analysis

DNPG is commonly used in biochemical tests to identify the presence of reducing sugars in a sample. The test involves adding DNPG to the sample and then heating it, which causes the formation of a yellow-colored compound. The intensity of the color is proportional to the amount of reducing sugar present in the sample.科学的研究の応用

Biomedical Research

In the field of biomedicine, 2’,4’-Dinitrophenylglucopyranoside is utilized as a substrate to study enzyme kinetics, particularly in research related to genetic disorders involving beta-glucosidase, such as Gaucher’s disease .

Horticultural Applications

Research has shown that 2’,4’-Dinitrophenylglucopyranoside can influence the accumulation of biomass, phenolics, flavonoids, and radical scavenging activity in plant cell cultures. For instance, in date palm cell suspension cultures, the compound has been used to optimize the production of polyphenols, which are valuable antioxidants .

Antioxidant Production

The compound is instrumental in scaling up the commercial production of polyphenols from plant cell cultures due to its ability to maximize the accumulation of phenolics and flavonoids, which are key antioxidant compounds .

Polyphenol Quantification

High-performance liquid chromatography (HPLC) uses 2’,4’-Dinitrophenylglucopyranoside to determine the content of polyphenols such as apigenin, caffeic acid, catechin, and kaempferol in plant cell cultures. This aids in the quantitative analysis of these bioactive compounds .

Signal Molecule Studies

Plant hormones, which serve as crucial signal molecules, depend on the exogenous application of compounds like 2’,4’-Dinitrophenylglucopyranoside for the growth and induction of bioactive compounds in plant suspension cultures .

Bioactive Compound Induction

The compound is used to induce the production of secondary metabolites in plant cell cultures, which are important for plant defense mechanisms and have various applications in pharmaceuticals and nutraceuticals .

作用機序

Action Environment

The action of 2’,4’-Dinitrophenylglucopyranoside can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the nutritional richness of the medium . In nutrient-rich media, the compound exhibits antibacterial activity for several hours . Furthermore, sub-inhibitory concentrations of 2’,4’-Dinitrophenylglucopyranoside can reduce the biosynthesis of acyl-homoserine lactone in Pseudomonas fluorescens .

特性

IUPAC Name |

(3R,4S,5S,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJUPNGKLHFUED-OZRWLHRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948639 |

Source

|

| Record name | 2,4-Dinitrophenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25775-97-7 |

Source

|

| Record name | 2',4'-Dinitrophenylglucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrophenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-E][1,5]diazocin-4-one, 7,7a,8,9,10,11,13,14-octahydro-, [7R-(7alpha,7aalpha,14alpha)]-](/img/structure/B1212482.png)